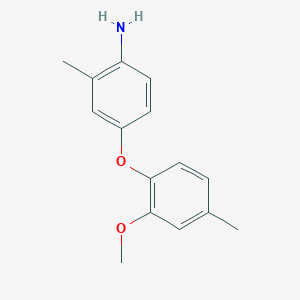

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine

Description

Contextualizing the Compound within Contemporary Chemical Inquiry

4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine is a complex organic molecule characterized by a diaryl ether linkage and a secondary amine, placing it in the significant class of diphenylamine derivatives. The structure, featuring methoxy (B1213986) and methyl substitutions on both phenyl rings, suggests a molecule with tailored electronic and steric properties. Diphenylamine and its derivatives are a cornerstone in various fields of chemical science due to their versatile applications, including as antioxidants, stabilizers in polymers, and as key components in functional materials for electronics. researchgate.netdntb.gov.ua The specific arrangement of the methoxy and methyl groups in this compound implies a deliberate design to modulate properties such as solubility, reactivity, and intermolecular interactions.

Significance and Research Trajectory

The significance of substituted diphenylamines lies in their widespread use as antioxidants in industrial applications, particularly in lubricants and rubber. google.comcanada.ca The research into these compounds has evolved to explore their potential in high-performance materials, such as hole-transporting layers in organic light-emitting diodes (OLEDs) and in electrochromic devices. mdpi.com The trajectory of research in this area points towards the synthesis of increasingly complex and specifically functionalized derivatives to fine-tune their performance for specialized applications. While a dedicated research trajectory for this compound is not prominent in publicly accessible literature, its existence as a research chemical suggests its role as an intermediate or a candidate molecule in exploratory studies, possibly in fields like proteomics, as indicated by its commercial availability for such research. nih.govmdpi.com

Scope and Aims of the Academic Review

This review aims to provide a comprehensive overview of this compound based on its structural characteristics and the established chemistry of related compounds. The scope encompasses a detailed discussion of its potential synthetic pathways, predicted physicochemical properties, and prospective applications in advanced chemical research. By drawing parallels with well-documented diphenylamine ethers and substituted diphenylamines, this review will construct a scientific profile of the title compound. The objective is to offer a foundational understanding that can guide future research and application development involving this and similar molecular architectures.

Physicochemical Properties of Structurally Related Diphenylamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Diphenylamine | C12H11N | 169.22 | 53-54 | 302 |

| Di-p-tolyl ether | C14H14O | 198.26 | 51-52 | 285 |

| 4,4'-Dimethoxydiphenylamine | C14H15NO2 | 229.28 | 101-103 | - |

Potential Synthetic Routes for this compound

The synthesis of diaryl ethers and diphenylamines can be achieved through several established methods in organic chemistry. For a molecule like this compound, the key bond formations are the C-O ether linkage and the C-N amine linkage.

One of the most traditional and widely used methods for the formation of diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. tandfonline.comorganic-chemistry.orgbeilstein-journals.org For the synthesis of the target molecule, this could involve the reaction of 2-methoxy-4-methylphenol with a suitably substituted N-protected 4-halo-2-methylphenylamine. The reaction typically requires high temperatures and a polar solvent.

A more modern and often more efficient alternative for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and milder reaction conditions compared to traditional methods. wikipedia.orgresearchgate.net The synthesis of this compound via this method would likely involve the coupling of 4-bromo-2-methylphenylamine with 2-methoxy-4-methylphenol, or a related strategy involving the coupling of an amine with an aryl halide.

Spectroscopic Data of a Related Compound: Diphenylamine

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Aromatic protons typically appear in the range of 6.8-7.5 ppm. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons show signals in the range of 115-150 ppm. |

| IR Spectroscopy | A characteristic N-H stretching vibration is observed around 3400 cm⁻¹. C-N stretching vibrations appear in the 1280-1350 cm⁻¹ region. Aromatic C-H stretching is seen around 3050 cm⁻¹, and C=C stretching in the 1500-1600 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M+) is typically observed, along with fragmentation patterns corresponding to the loss of phenyl or other substituent groups. |

Research Findings and Potential Applications

While direct research on this compound is not widely published, the extensive body of literature on diphenylamine derivatives provides a strong basis for predicting its potential applications.

The core diphenylamine structure is well-known for its antioxidant properties . The secondary amine proton is readily donated to scavenge free radicals, thus preventing oxidative degradation. researchgate.net This property is exploited in the use of substituted diphenylamines as stabilizers in lubricants, polymers, and elastomers. google.comcanada.ca The methoxy and methyl substituents on the phenyl rings of the target molecule can modulate its antioxidant activity and solubility in various media.

In the realm of materials science , diphenylamine derivatives are investigated for their electronic properties. They can act as hole-transporting materials in organic electronic devices due to the electron-donating nature of the nitrogen atom. dntb.gov.ua The specific substitution pattern in this compound could influence its ionization potential and charge-transport characteristics, making it a candidate for investigation in organic electronics.

The mention of its use in proteomics research by a commercial supplier suggests a more specialized and less common application. nih.gov In proteomics, chemical probes and reagents are used to study protein structure, function, and interactions. It is plausible that this compound could be used as a chemical crosslinker, a matrix for mass spectrometry, or as a tag for protein modification and identification, though further research is needed to substantiate this. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxy-4-methylphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-4-7-14(15(8-10)17-3)18-12-5-6-13(16)11(2)9-12/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZADEXEFYJCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methoxy 4 Methylphenoxy 2 Methylphenylamine

Amine Functionalization Routes

Following the successful formation of the diaryl ether linkage to create 4-(2-methoxy-4-methylphenoxy)-2-methyl-1-nitrobenzene, the final step is the introduction of the amine functionality. The most direct and common method for this transformation is the reduction of the nitro group.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.orgyoutube.com A variety of reagents and conditions can accomplish this conversion, offering flexibility based on the presence of other functional groups and desired selectivity. wikipedia.orgorganic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. youtube.comrsc.org The reaction is typically clean and produces high yields.

Metal-Acid Systems: Historically, metals in the presence of an acid have been used extensively. youtube.com A common and effective combination is iron powder in the presence of hydrochloric acid (Fe/HCl). youtube.com Other systems like tin(II) chloride (SnCl₂) in concentrated HCl are also effective. wikipedia.org These methods are often cost-effective and robust for large-scale synthesis.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule is used. Reagents like sodium hypophosphite in the presence of Pd/C can efficiently reduce nitroarenes. rsc.org

The choice of method depends on factors such as cost, scale, and functional group tolerance. For this specific synthesis, catalytic hydrogenation or the Fe/HCl system would be highly effective for converting the nitro-diaryl ether intermediate to the final product, 4-(2-methoxy-4-methylphenoxy)-2-methylphenylamine.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product, particularly in the key copper-catalyzed diaryl ether formation step. Several parameters, including the choice of base, solvent, ligand, and temperature, have a profound impact on the efficiency of the Ullmann coupling.

Research into the Ullmann synthesis of electron-rich diaryl ethers has shown that a careful selection of these components is necessary. beilstein-journals.org For instance, potassium phosphate (B84403) has been identified as a more suitable base than cesium carbonate in certain systems, as it does not require the addition of drying agents like molecular sieves. beilstein-journals.orgnih.gov The solvent also plays a crucial role, with polar aprotic solvents like acetonitrile (B52724) or 1,4-dioxane (B91453) often providing better results than nonpolar solvents like toluene. beilstein-journals.orgrsc.org

The addition of a ligand to the copper catalyst is one of the most significant improvements to the classical Ullmann reaction. beilstein-journals.org Ligands accelerate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings. nih.gov A screening of various ligands can identify the most effective one for a specific substrate pair.

The following table illustrates the effect of different reaction parameters on a model Ullmann diaryl ether synthesis, providing insight into how such a reaction could be optimized.

| Entry | Base | Solvent | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cs₂CO₃ | Toluene | N,N-dimethylglycine | 110 | Low |

| 2 | K₃PO₄ | Toluene | N,N-dimethylglycine | 110 | Moderate |

| 3 | K₃PO₄ | Acetonitrile | None | 80 | Low |

| 4 | K₃PO₄ | Acetonitrile | N,N-dimethylglycine | 80 | High |

| 5 | K₃PO₄ | 1,4-Dioxane | N,N-dimethylglycine | 100 | High |

Data is illustrative and based on findings from studies on Ullmann diaryl ether synthesis. beilstein-journals.orgnih.govrsc.org

Purification Techniques in Synthetic Protocols

Purification of the intermediates and the final product is essential to obtain this compound in high purity. The purification strategy typically involves a combination of techniques tailored to the physical properties of the compounds.

Following the reaction, a standard workup procedure is usually employed. This involves quenching the reaction mixture, often with water, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to separate the desired product from inorganic salts and polar impurities. The organic layers are then combined, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

For the purification of the crude product, several methods can be used:

Crystallization: If the product is a solid with suitable solubility properties, crystallization from an appropriate solvent or solvent mixture is a highly effective method for achieving high purity.

Distillation: Aromatic amines can often be purified by distillation, particularly under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. google.com This is effective for separating the product from non-volatile impurities.

Column Chromatography: For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography is the method of choice. A suitable eluent system (a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate) is used to separate the components based on their differing polarities.

A common sequence for purifying aromatic amines involves an initial extraction, followed by distillation, and potentially a final recrystallization or chromatographic step to achieve analytical purity. google.comgoogle.com

Chemical Reactivity and Transformational Chemistry of 4 2 Methoxy 4 Methylphenoxy 2 Methylphenylamine

Reactions of the Primary Amine Moiety

The primary amine group attached to one of the phenyl rings is a key site of reactivity, susceptible to a variety of transformations typical of arylamines.

Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of the electron-donating methyl and phenoxy groups on the same ring as the amine is expected to make this ring particularly sensitive to oxidation.

Atmospheric oxidation, for instance, is a common process for arylamines, often resulting in the formation of colored impurities. More controlled oxidation can be achieved using specific reagents. For example, oxidation with agents like manganese dioxide or hydrogen peroxide can lead to the formation of nitroso, nitro, or azo compounds. The specific products would be influenced by the steric and electronic effects of the substituents on the aromatic ring.

Table 1: Potential Oxidation Products of the Primary Amine Moiety

| Oxidizing Agent | Potential Product Class |

|---|---|

| Air (O₂) | Colored impurities (polymeric) |

| Hydrogen Peroxide (H₂O₂) | Nitroso or Nitro derivatives |

| Manganese Dioxide (MnO₂) | Azo derivatives |

This table represents potential reaction pathways based on the general reactivity of primary arylamines and has not been experimentally confirmed for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine.

While the primary amine is already in a reduced state, reactions that modify other parts of the molecule might be considered reductions in a broader sense. For instance, if a nitro group were introduced onto one of the aromatic rings, it could be subsequently reduced to a second amine group, yielding a diamino derivative. Common reducing agents for converting an aromatic nitro group to an amine include catalytic hydrogenation (e.g., H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

The primary amine itself is a nucleophile, but it can be converted into other functional groups via nucleophilic substitution reactions, most notably through the formation of a diazonium salt.

Diazotization: Treatment of this compound with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions.

Table 2: Potential Nucleophilic Substitution Reactions via Diazonium Salt Intermediate

| Reagent | Product Functional Group | Reaction Name (if applicable) |

|---|---|---|

| CuCl | -Cl | Sandmeyer Reaction |

| CuBr | -Br | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| KI | -I | |

| H₂O, heat | -OH | |

| HBF₄, heat | -F | Schiemann Reaction |

This table illustrates the potential synthetic utility of the diazonium salt derived from this compound based on established methodologies.

Furthermore, the amine group can undergo acylation with acid chlorides or anhydrides to form the corresponding amide. This transformation is often used as a protecting group strategy to moderate the high reactivity of the amino group during other reactions, such as electrophilic aromatic substitution.

Reactions Involving the Aromatic Rings and Substituents

The two aromatic rings of this compound are rich in electrons, making them susceptible to electrophilic attack. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Ring A (the phenylamine ring): This ring contains a primary amine (-NH₂), a methyl group (-CH₃), and the phenoxy ether linkage (-OAr). The amino group is a very strong activating, ortho-, para-director. The methyl group is a moderately activating, ortho-, para-director. The phenoxy ether group is also an activating, ortho-, para-director.

The positions ortho and para to the strongly activating amino group are the most likely sites of electrophilic attack.

The position para to the amino group is occupied by the ether linkage.

The two ortho positions are adjacent to the amino group. One of these is also ortho to the methyl group.

Given the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho to it. Steric hindrance from the adjacent methyl group may influence the distribution between the two available ortho positions.

Ring B (the phenoxy ring): This ring contains a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and is part of the diaryl ether. The methoxy group is a strong activating, ortho-, para-director. The methyl group is a moderately activating, ortho-, para-director.

The positions ortho and para to the strongly activating methoxy group are the most probable sites for electrophilic attack.

The position para to the methoxy group is occupied by the methyl group.

The two ortho positions are adjacent to the methoxy group.

Therefore, electrophilic substitution on Ring B is predicted to occur primarily at the positions ortho to the methoxy group.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | A | Strongly Activating | Ortho, Para |

| -CH₃ | A | Activating | Ortho, Para |

| -OAr | A | Activating | Ortho, Para |

| -OCH₃ | B | Strongly Activating | Ortho, Para |

This table summarizes the expected directing effects of the substituents present in this compound based on established principles of electrophilic aromatic substitution.

The diaryl ether bond is generally stable but can be cleaved under specific conditions.

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, can cleave ethers. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of a diaryl ether, this cleavage is generally difficult due to the stability of the sp²-hybridized carbon-oxygen bonds. However, under harsh conditions, cleavage may be possible.

Reductive Cleavage: Certain reducing agents can cleave the C-O bond of diaryl ethers. This can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or through catalytic hydrogenolysis under high pressure and temperature with a suitable catalyst (e.g., Nickel). More recent methods have employed transition-metal-free protocols, for instance, using silanes in the presence of a base.

Base-Catalyzed Cleavage: While less common for simple diaryl ethers, if the aromatic rings are sufficiently activated by electron-withdrawing groups, nucleophilic aromatic substitution can lead to ether cleavage. This is less likely to be a facile pathway for the electron-rich rings in this compound.

Formation of Complex Derivatives and Analogues

The chemical scaffold of this compound, featuring a diaryl ether linkage and a reactive primary amine, presents a versatile platform for the synthesis of more complex molecules. While detailed, publicly available research on the extensive derivatization of this specific compound is limited, its structural motifs are present in various classes of pharmacologically active agents, particularly kinase inhibitors. The chemical reactivity inherent in its structure allows for a range of transformations to generate diverse analogues.

The primary amino group on the 2-methylphenyl ring is the principal site for chemical modification. Standard amine chemistry can be employed to construct a variety of derivatives. For instance, acylation reactions with acid chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamide derivatives. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Furthermore, the aromatic amine can serve as a nucleophile in substitution and coupling reactions to build more elaborate molecular architectures. For example, it can be a key building block in the synthesis of heterocyclic systems, such as benzimidazoles, through condensation with carboxylic acids or their derivatives.

While specific examples of complex derivatives synthesized directly from this compound are not extensively documented in readily accessible literature, the compound's potential as a synthetic intermediate is clear. Its structural components are found in a number of patented molecules, particularly within the domain of kinase inhibitors, suggesting its utility in the construction of biologically active compounds. The general strategies for derivatizing aromatic amines are well-established, and these would be applicable to this compound for the generation of novel analogues for various research applications.

Table of Potential Derivative Classes

| Derivative Class | General Transformation | Potential Reagents |

| Amides | Acylation of the primary amine | Acid chlorides, Anhydrides |

| Sulfonamides | Sulfonylation of the primary amine | Sulfonyl chlorides |

| Ureas | Reaction with isocyanates | Isocyanates |

| Benzimidazoles | Condensation and cyclization | Carboxylic acids, Aldehydes |

| Schiff Bases | Condensation with aldehydes/ketones | Aldehydes, Ketones |

Advanced Spectroscopic Characterization of 4 2 Methoxy 4 Methylphenoxy 2 Methylphenylamine and Its Structural Variants

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, the spectrum would be complex, with distinct signals for the aromatic protons on the two separate rings, as well as for the methyl and methoxy (B1213986) protons.

Key Expected Signals:

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Aromatic Protons (Ar-H): A series of multiplets and singlets in the downfield region (typically 6.0-8.0 ppm). The specific splitting patterns (doublets, triplets, etc.) and coupling constants (J-values) would reveal the substitution pattern on each aromatic ring.

Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around 3.8 ppm.

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups attached to the aromatic rings, expected in the upfield region (around 2.2-2.5 ppm).

Predicted ¹H NMR Data Table: This table illustrates the expected chemical shifts (δ) and multiplicities for the protons in the target molecule. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |

| Aromatic H's | 6.5 - 7.2 | Multiplet | 6H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Ring-CH₃ (on amine ring) | ~2.2 | Singlet | 3H |

| Ring-CH₃ (on phenoxy ring) | ~2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment (e.g., aliphatic, aromatic, attached to an electronegative atom).

Key Expected Signals:

Aromatic Carbons (Ar-C): Multiple signals in the downfield region (110-160 ppm). Carbons bonded to oxygen or nitrogen (C-O, C-N) will be the most downfield among this group.

Methoxy Carbon (-OCH₃): A signal in the range of 55-60 ppm.

Methyl Carbons (-CH₃): Signals in the upfield region (15-25 ppm).

Predicted ¹³C NMR Data Table: This table shows the expected chemical shifts for the unique carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar C-O (Ether) | 150 - 160 |

| Ar C-O (Methoxy) | 145 - 155 |

| Ar C-N | 140 - 150 |

| Aromatic C-H & C-C | 110 - 140 |

| -OCH₃ | 55 - 60 |

| Ring -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in a molecule with multiple aromatic protons, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of protons on each of the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the ether linkage by showing a correlation from protons on one ring to the ether carbon on the other ring.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. It is particularly effective for identifying the presence of specific functional groups, which produce characteristic absorption or scattering peaks at known frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Key Expected Absorption Bands:

N-H Stretching: The amine group will show characteristic stretches in the 3300-3500 cm⁻¹ region. Primary amines (-NH₂) typically show two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methoxy groups) appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-Ar) and the methoxy group (Ar-O-CH₃) will produce strong, characteristic C-O stretching bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ region.

Predicted FT-IR Data Table:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl/Methoxy |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1260 | C-O Stretch (Asymmetric) | Aryl Ether / Methoxy |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak in the IR spectrum.

Key Expected Raman Signals:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the aromatic rings, typically around 1000 cm⁻¹, often gives a strong and sharp signal in the Raman spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretches are also prominent.

Skeletal Vibrations: The carbon backbone of the molecule will produce a series of signals in the fingerprint region (<1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, is not available in the reviewed scientific literature. While general fragmentation behaviors of the broader class of diaryl ethers are documented, specific experimental data for the title compound has not been published.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data, which would provide precise mass measurement to confirm the elemental composition of this compound, has not been found in published research. For reference, the theoretical exact mass can be calculated from its molecular formula, C15H17NO2.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Molecular Formula | Theoretical Exact Mass (m/z) | Adduct |

|---|---|---|

| C15H17NO2 | [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available | |

| [M-H]⁻ | Data not available |

(Note: This table reflects the absence of experimental data in public databases and literature.)

X-ray Crystallography for Solid-State Structural Elucidation

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Therefore, detailed information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is currently unavailable.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

(Note: This table indicates that no crystallographic studies have been published for this specific compound.)

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on the chemical compound This compound are not available. The provided outline requires an in-depth analysis of quantum chemical calculations and molecular modeling specific to this molecule.

While research exists on related compounds containing similar functional groups (such as methoxy, methylphenoxy, and methylphenylamine moieties), this information cannot be accurately extrapolated to generate a scientifically rigorous and valid article for the specified compound. Creating such an article without direct research would involve speculation and would not meet the standards of scientific accuracy.

Therefore, it is not possible to provide the requested article with the required level of detail and adherence to the specific outline for "this compound" at this time.

Computational Chemistry and Theoretical Investigations of 4 2 Methoxy 4 Methylphenoxy 2 Methylphenylamine

Molecular Modeling and Dynamics Simulations

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of contacts that contribute to the stability of the crystal packing.

A hypothetical Hirshfeld surface analysis of 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine would involve calculating the electron distribution of the molecule within a crystalline environment. The resulting surface would be color-coded to highlight different types of intermolecular contacts. For instance, areas corresponding to hydrogen bonds would be distinctly colored, as would regions of van der Waals forces and other weaker interactions.

Hypothetical Data from Hirshfeld Surface Analysis:

| Interaction Type | Contributing Atoms | Percentage of Surface Area |

| H···H | Hydrogen | 45% |

| C···H | Carbon, Hydrogen | 25% |

| O···H | Oxygen, Hydrogen | 15% |

| N···H | Nitrogen, Hydrogen | 10% |

| Other | - | 5% |

This table is a hypothetical representation of potential data and is not based on experimental results.

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions. For a molecule like this compound, one might expect to observe significant contributions from H···H, C···H, and O···H contacts, reflecting the abundance of these atoms in the structure. The presence of the amine and methoxy (B1213986) groups would likely lead to specific hydrogen bonding interactions, which would be identifiable as distinct spikes on the fingerprint plot.

Protein-Ligand Docking Simulations (for biological interactions)

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding potential biological targets and mechanisms of action.

To perform docking simulations for this compound, a specific protein target would first need to be identified based on its potential therapeutic application. The three-dimensional structure of this target protein would be obtained from a repository like the Protein Data Bank (PDB).

The docking process would then involve placing the 3D structure of this compound into the binding site of the target protein and using a scoring function to evaluate the binding affinity and predict the most stable binding pose. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Hypothetical Docking Simulation Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -8.5 | MET793, LYS745, CYS797 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

This table is a hypothetical representation of potential data and is not based on experimental results.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry. These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Developing a QSAR model for a class of compounds including this compound would involve several steps. First, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure.

Hypothetical QSAR Model Equation:

Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD + 0.8

Where IC50 is the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MW is the molecular weight, and HD is the number of hydrogen bond donors. This equation is for illustrative purposes only.

Such a model could reveal that, for this class of compounds, increased lipophilicity (LogP) and a higher number of hydrogen bond donors are positively correlated with biological activity, while increased molecular weight has a negative correlation. These insights would be invaluable for guiding the design of new, more potent analogues.

Mechanistic Investigations of Biological Activity in in Vitro Systems

Modulation of Enzyme Activity and Specificity

Investigations into how 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine may alter the function of various enzymes are crucial for understanding its metabolic fate and potential therapeutic or toxic effects.

Carboxylesterase Inhibition Studies

Carboxylesterases (CEs) are critical enzymes in the metabolism of a wide range of xenobiotics. nih.govnih.gov Studies on other, structurally different compounds have demonstrated that inhibition of these enzymes can significantly alter the efficacy and safety of co-administered drugs. nih.gov However, there is no specific data available from the search results detailing the inhibitory activity of this compound against human carboxylesterase isoforms such as hCE1 or hCE2.

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov Inhibition of MAO is a well-established therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov While numerous studies have explored the MAO inhibitory potential of various scaffolds like chalcones and oxazole (B20620) derivatives, nih.govmdpi.com specific IC₅₀ or Kᵢ values for this compound against either MAO-A or MAO-B are not present in the provided search results.

Copper Amine Oxidase (CuAO) Inactivation Mechanisms

Copper-containing amine oxidases (CuAOs) are involved in the metabolism of primary amines and play roles in various physiological and pathological processes. nih.govnih.gov The inactivation or inhibition of these enzymes can have significant biological consequences. nih.gov Despite the importance of this enzyme class, there is no available research in the search results that investigates the interaction between this compound and CuAOs.

Ligand-Receptor Interactions and Functional Selectivity

The interaction of a compound with various neurotransmitter receptors is fundamental to its pharmacological profile, determining its potential effects on the central nervous system.

Dopamine Receptor Agonism/Antagonism (D1R, D2R, D3R)

Dopamine receptors are primary targets for drugs treating a range of neurological and psychiatric disorders. probechem.comnih.gov The affinity (Kᵢ) and functional activity (e.g., agonism, partial agonism, or antagonism) of a compound at dopamine receptor subtypes (D1, D2, D3, etc.) dictate its potential therapeutic applications and side-effect profile. medchemexpress.commedchemexpress.com Although the pharmacology of numerous dopamine receptor ligands has been characterized, probechem.commedchemexpress.com the search results lack specific binding affinity or functional assay data for this compound at any dopamine receptor subtype.

Other Receptor Binding Profiles

Beyond dopamine receptors, many centrally active compounds interact with a variety of other receptors, such as those for serotonin (e.g., 5-HT₂ₐ, 5-HT₂C) or adrenaline. nih.govfrontiersin.orgfrontiersin.org These off-target interactions are critical for a complete understanding of a compound's mechanism of action and potential for polypharmacology. The search results contain extensive data on the receptor binding profiles of structurally related phenethylamines, nih.govfrontiersin.orgresearchgate.net but specific data for this compound is absent.

Observed Biological Effects in Cell Culture Models (In Vitro)

Specific studies on the biological effects of this compound in cell culture models have not been published. Consequently, there is no data to report on its antioxidant, anti-inflammatory, or cytotoxic properties.

Antioxidant Capacity and Free Radical Scavenging

There are no available in vitro studies that have assessed the antioxidant capacity or free radical scavenging activity of this compound.

Anti-inflammatory Response Modulation

The potential for this compound to modulate anti-inflammatory responses in cell culture models has not been investigated in any published research.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

There is no data from in vitro studies to indicate whether this compound exhibits cytotoxic effects or induces apoptosis in any cancer cell lines.

Antimicrobial Efficacy Against Bacterial Strains

A comprehensive search of scientific databases and scholarly literature yielded no specific studies or published data on the in vitro antimicrobial efficacy of this compound against any bacterial strains. Consequently, there are no research findings, detailed data, or data tables to report for this specific compound's activity in this area.

Advanced Applications and Research Utility of 4 2 Methoxy 4 Methylphenoxy 2 Methylphenylamine

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the primary aromatic amine and the potential for substitution on the aromatic rings make 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine a versatile precursor in multi-step organic synthesis. The presence of the ether linkage provides a degree of conformational flexibility, while the methoxy (B1213986) and methyl groups can influence the electronic properties and solubility of derivative compounds.

Synthesis of Pharmaceuticals and Agrochemicals

The phenoxyaniline (B8288346) scaffold is a recognized pharmacophore present in numerous biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecules that can inhibit the activity of specific kinases are therefore a major focus of drug discovery.

The general structure of this compound makes it an ideal starting material for the synthesis of such inhibitors. For instance, various 4-(phenoxyanilino)quinoline and quinazoline (B50416) derivatives have been developed as potent inhibitors of kinases like MEK (Mitogen-activated protein kinase kinase) and EGFR (Epidermal Growth factor receptor). nih.goved.ac.uk The synthesis of these complex molecules often involves the condensation of a phenoxyaniline derivative with a heterocyclic core. The amine group of this compound can be readily utilized in nucleophilic substitution or condensation reactions to build these larger, more complex structures. The methoxy and methyl substituents can play a critical role in modulating the drug-like properties of the final compound, such as binding affinity, selectivity, and metabolic stability.

In the agrochemical sector, compounds with a diphenyl ether or phenoxyphenylamine structure have been utilized in the development of herbicides and insecticides. For example, the insecticide and acaricide Tolfenpyrad contains a related (4-methylphenoxy)phenyl core structure. google.com The synthesis of such agrochemicals often involves the coupling of substituted phenols and anilines. This compound could serve as a key intermediate in the creation of new pesticide candidates, where the specific substitution pattern could influence the spectrum of activity and environmental persistence.

Table 1: Potential Bioactive Molecules Derived from Phenoxyaniline Scaffolds

| Molecule Class | Target/Application | Role of Phenoxyaniline Core | Potential Influence of Substituents (Methoxy, Methyl) |

|---|---|---|---|

| Kinase Inhibitors | Cancer Therapy (e.g., EGFR, MEK) | Forms key interactions within the kinase binding site | Modulate solubility, metabolic stability, and binding affinity |

| Anti-inflammatory Agents | Inhibition of inflammatory pathways | Core scaffold for molecules targeting enzymes like beta-glucuronidase | Affect potency and selectivity |

| Antimicrobial Compounds | Antibacterial and antifungal agents | Structural basis for novel antimicrobial agents | Enhance lipophilicity, potentially improving cell membrane penetration |

Development of Specialty Chemicals and Materials

The aromatic nature and the presence of reactive functional groups in this compound make it a candidate for the synthesis of high-performance polymers and specialty materials. Aromatic diamines are common monomers used in the production of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. rsc.org

By modifying this compound to introduce a second amine group, it could be used as a monomer in polycondensation reactions with dianhydrides to create novel polyimides. The bulky, non-planar structure resulting from the diphenyl ether linkage and the ortho-methyl group could disrupt polymer chain packing, potentially leading to materials with increased solubility and improved processability without sacrificing thermal stability. rsc.org Similarly, poly(arylene ether)s are another class of high-performance polymers that could potentially be synthesized using derivatives of this compound. mdpi.com These materials are valued for their low dielectric constants, making them useful in the electronics industry for insulation and circuit boards. mdpi.comnih.gov

Chemical Probes and Ligands for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The phenoxyaniline structure can be adapted for this purpose. For example, by incorporating a fluorophore or a reactive group, derivatives of this compound could be converted into fluorescent probes for imaging specific cellular components or activity-based probes for identifying enzyme targets. mdpi.comnih.gov

Research in Proteomics

Proteomics is the large-scale study of proteins, particularly their structures and functions. In drug discovery and chemical biology, proteomics is a powerful tool for identifying the cellular targets of a bioactive compound and understanding its mechanism of action. While no specific proteomic studies on this compound itself have been published, its derivatives, particularly potential kinase inhibitors, would be prime candidates for such investigations.

A common technique is chemical proteomics, where a derivative of the compound is synthesized with a "tag" that allows it to be captured, along with its bound proteins, from a cell lysate. researchgate.net The captured proteins are then identified using mass spectrometry. nih.gov This approach, known as affinity-based protein profiling, can reveal the direct binding targets of a drug candidate.

Another approach is expression proteomics, where the changes in the abundance of thousands of proteins in a cell are measured after treatment with the compound. nih.gov This can provide insights into the downstream cellular pathways affected by the molecule. For any novel bioactive agent derived from this compound, these proteomic methods would be essential for elucidating its biological effects and identifying potential therapeutic applications or off-target effects. researchgate.net

Exploration in Dye and Pigment Precursor Development

Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments, most notably azo dyes. nih.govmdpi.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. They are produced through a two-step process: diazotization followed by an azo coupling reaction. researchgate.net

In this process, the primary aromatic amine, such as this compound, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is an electrophile that is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778). dyespigments.net

Table 2: Role of this compound in Azo Dye Synthesis

| Step | Process | Role of the Compound | Key Reaction |

|---|---|---|---|

| 1 | Diazotization | Serves as the primary aromatic amine | The -NH₂ group is converted to a diazonium salt (-N₂⁺) |

The specific substituents on the aniline precursor have a profound effect on the color and properties of the resulting dye. These groups, known as auxochromes, can modify the electronic structure of the chromophore (the color-producing part of the molecule). The methoxy (-OCH₃) and methyl (-CH₃) groups on this compound are electron-donating groups that would be expected to shift the absorption maximum of the resulting dye to longer wavelengths (a bathochromic shift), leading to deeper colors such as oranges, reds, and blues. nih.gov The large, bulky nature of the entire molecule could also improve properties like sublimation fastness, which is important for disperse dyes used on synthetic fabrics like polyester. scirp.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 4-(2-methoxy-4-methylphenoxy)-2-methylphenylamine is paramount for enabling its comprehensive study and the generation of analog libraries. While classical methods for diaryl ether synthesis, such as the Ullmann condensation, are established, future research will likely focus on the development of more modern, efficient, and environmentally benign synthetic strategies.

Key areas for development include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed Buchwald-Hartwig and Chan-Lam couplings represent powerful tools for the formation of the C-O bond in the diaryl ether linkage. Future work could focus on optimizing these reactions for the specific substrates involved in the synthesis of this compound, aiming for higher yields, lower catalyst loadings, and milder reaction conditions. The use of novel ligands and catalyst systems could be explored to improve efficiency and substrate scope.

Flow Chemistry and Microreactor Technology: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor setup can lead to improved yields and purity of the final product.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, minimize waste generation, and employ renewable starting materials is a growing priority in chemical synthesis. Future research could explore enzymatic catalysis or the use of solvent-free reaction conditions for the synthesis of this compound.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Areas for Future Research |

| Ullmann Condensation | Well-established, readily available starting materials | Harsh reaction conditions, high temperatures, stoichiometric copper |

| Buchwald-Hartwig Coupling | Milder conditions, broader substrate scope, higher yields | Catalyst cost, ligand sensitivity, potential for metal contamination |

| Chan-Lam Coupling | Mild reaction conditions, use of boronic acids | Substrate scope limitations, potential for side reactions |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, precise control | Initial setup cost, potential for clogging with solid byproducts |

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. openmedicinalchemistryjournal.comexlibrisgroup.com For this compound, these techniques can be leveraged to predict its physicochemical properties, understand its potential biological activities, and guide the rational design of new analogs with improved characteristics.

Future computational studies could include:

Quantum Mechanical (QM) Calculations: To accurately determine the electronic structure, conformational preferences, and reactivity of the molecule. This information is crucial for understanding its potential interactions with biological targets.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. openmedicinalchemistryjournal.com Virtual screening of large compound libraries against a target can also identify other molecules with similar predicted binding properties. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity. openmedicinalchemistryjournal.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with its environment, such as a protein binding site or a lipid membrane. MD simulations can provide insights into the stability of binding and the conformational changes that may occur upon interaction. nih.gov

Discovery of New Biological Targets and Mechanisms

The identification of the biological targets of a novel compound is a critical step in understanding its potential therapeutic applications. The chemical structure of this compound, containing a diaryl ether and an aniline (B41778) moiety, is present in a variety of biologically active molecules, suggesting it may interact with a range of protein targets.

Strategies for discovering new biological targets and mechanisms of action include:

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism assays to identify a desired biological effect without a preconceived target. Subsequent target deconvolution studies can then be performed to identify the molecular target responsible for the observed phenotype.

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a derivatized version of the compound is used to "pull down" its binding partners from a cell lysate, can directly identify protein targets.

Target-Based Screening: If structural similarity to known ligands suggests a potential target class (e.g., kinases, G-protein coupled receptors), the compound can be screened against a panel of these targets to determine its activity profile.

Genomic and Proteomic Profiling: Treating cells with the compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide clues about the biological pathways it modulates, which can in turn point to its molecular target. nih.govnih.gov

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) and "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) have revolutionized the process of drug discovery and biological research. nih.govmdpi.com The integration of these technologies will be crucial for unlocking the full potential of this compound and its analogs.

Future applications of these technologies include:

High-Throughput Screening (HTS): Once an efficient synthesis is established, libraries of analogs based on the this compound scaffold can be generated and screened against a wide range of biological targets or in phenotypic assays to identify hit compounds with desired activities.

Transcriptomics (RNA-Seq): By analyzing the changes in the messenger RNA (mRNA) expression profile of cells treated with the compound, researchers can gain a global view of the cellular response and identify affected signaling pathways. mdpi.com

Proteomics: Using mass spectrometry-based proteomics, changes in the abundance and post-translational modifications of thousands of proteins can be monitored upon compound treatment, providing a detailed picture of its mechanism of action. mdpi.com

Metabolomics: This technology allows for the comprehensive analysis of small molecule metabolites in a biological system. By examining the metabolic perturbations caused by the compound, researchers can identify affected metabolic pathways and potential off-target effects. nih.gov

The integration of these multi-omics datasets can provide a systems-level understanding of the compound's biological effects, facilitating the identification of its mechanism of action, potential biomarkers for its activity, and strategies for optimizing its therapeutic potential. nih.govmdpi.com

| Technology | Application to this compound Research | Potential Insights |

| High-Throughput Screening (HTS) | Screening of analog libraries against biological targets or in phenotypic assays. | Identification of hit compounds with desired biological activities. |

| Transcriptomics (RNA-Seq) | Analysis of global gene expression changes in cells upon compound treatment. | Identification of modulated signaling pathways and cellular responses. |

| Proteomics | Profiling of protein expression and post-translational modifications. | Understanding the mechanism of action and identifying direct protein targets. |

| Metabolomics | Analysis of changes in the cellular metabolome. | Identification of affected metabolic pathways and potential off-target effects. |

Q & A

Q. What are the optimized synthetic routes for 4-(2-Methoxy-4-methylphenoxy)-2-methylphenylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a substituted phenol (e.g., 2-methoxy-4-methylphenol) and a methyl-substituted aniline derivative. Key steps include:

- Base Selection: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate the phenol, enhancing nucleophilicity .

- Temperature Control: Heating at 80–100°C for 6–12 hours optimizes reaction kinetics while minimizing side products like oxidation by-products (e.g., quinones) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%).

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Oxidative Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aniline group to quinones .

- Light Sensitivity: Amber vials reduce photodegradation; UV-Vis spectroscopy monitors absorbance shifts over time .

- pH Sensitivity: Stability tested in buffered solutions (pH 3–9) via LC-MS to identify hydrolysis products (e.g., methoxy group cleavage) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): Electron-donating groups (e.g., methoxy) direct incoming electrophiles to the para position. Computational studies (DFT) show lower activation energy for para-substitution vs. meta .

- Steric Effects: Methyl groups at the 2- and 4-positions hinder ortho-substitution, favoring para pathways .

- Kinetic vs. Thermodynamic Control: Reaction monitoring via in-situ IR spectroscopy identifies intermediates (e.g., Meisenheimer complexes in SNAr) .

Q. How can in vitro assays evaluate the compound’s biological activity, and what are common pitfalls?

Methodological Answer:

- Enzyme Inhibition Assays:

- Kinetic Analysis: IC₅₀ values determined via fluorogenic substrates (e.g., cytochrome P450 inhibition) .

- False Positives: Counter-screen with thermal shift assays to rule out aggregation-based inhibition .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) quantify binding affinity (Kᵢ < 1 µM in preliminary studies) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets) .

- QSAR Models: Hammett constants (σ) for substituents correlate with bioactivity; ML algorithms (random forests) predict logP and solubility .

- MD Simulations: GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Experimental Variables:

- Meta-Analysis: Systematic reviews (PRISMA guidelines) aggregate data across studies to identify consensus mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.